molecular formula C9H20Cl2N2O B13461415 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride

Katalognummer: B13461415
Molekulargewicht: 243.17 g/mol
InChI-Schlüssel: VMJJNZCJJIYKOE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride is a chemical compound that belongs to the class of azetidines and piperidines. It is often used as a building block in organic synthesis and has applications in various fields of scientific research, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride typically involves the reaction of piperidine derivatives with azetidine intermediates. One common method includes the use of rhodium (I) complex and pinacol borane to achieve highly diastereoselective products through a dearomatization/hydrogenation process .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization and recrystallization to obtain the dihydrochloride salt form .

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction and conditions used .

Wirkmechanismus

The mechanism of action of 3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Methyl-1-(piperidin-4-yl)azetidin-3-ol dihydrochloride is unique due to its specific structural features, which allow it to participate in a wide range of chemical reactions and interactions.

Eigenschaften

Molekularformel

C9H20Cl2N2O

Molekulargewicht

243.17 g/mol

IUPAC-Name

3-methyl-1-piperidin-4-ylazetidin-3-ol;dihydrochloride

InChI

InChI=1S/C9H18N2O.2ClH/c1-9(12)6-11(7-9)8-2-4-10-5-3-8;;/h8,10,12H,2-7H2,1H3;2*1H

InChI-Schlüssel

VMJJNZCJJIYKOE-UHFFFAOYSA-N

Kanonische SMILES

CC1(CN(C1)C2CCNCC2)O.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.